molecular formula C14H11NS B3070236 3-Phenylbenzyl isothiocyanate CAS No. 1001569-47-6

3-Phenylbenzyl isothiocyanate

Cat. No. B3070236
CAS RN: 1001569-47-6
M. Wt: 225.31 g/mol
InChI Key: STVGQXUUBQCTLK-UHFFFAOYSA-N
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Description

3-Phenylbenzyl isothiocyanate is a chemical compound . It is a type of isothiocyanate, which are a class of small molecular compounds with the structure of –N=C=S . They are abundant in Brassicaceae or Cruciferae vegetables .


Molecular Structure Analysis

Isothiocyanate is a class of small molecular compounds with the structure of –N=C=S . They are abundant in Brassicaceae or Cruciferae vegetables . These compounds are formed in a bioconversion progress with glucosinolates as the substrate and catalyzed with β-thioglucosidase .


Chemical Reactions Analysis

Isothiocyanates are typically prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 . An investigation of a multicomponent reaction (MCR) using isocyanides, elemental sulfur and amines revealed that isocyanides can be converted to isothiocyanates using sulfur and catalytic amounts of amine bases .


Physical And Chemical Properties Analysis

Isothiocyanates exhibit different chemical structures . Allyl isothiocyanate is an aliphatic compound, whereas both benzyl isothiocyanate and phenethyl isothiocyanate are aromatic and contain a benzene ring . Structural differences lead to differences in lipophilicity and hydrophilicity .

Scientific Research Applications

Enantioresolution and Chiral Analysis

3-Phenylbenzyl isothiocyanate is utilized in the field of analytical chemistry, specifically in high-performance liquid chromatography (HPLC) for the enantioresolution of amino acids. Its application as a derivatizing agent helps in the pre-column derivatization of various α-amino acids in alkaline medium before their resolution on a chiral phase. This process is significant for the separation of enantiomers and understanding the stereochemical composition of substances, demonstrating the importance of this compound in facilitating detailed chemical analysis and research (Chen, 2003).

Nematicidal Activity

In agricultural research, the derivatives of isothiocyanates, including those similar in structure to this compound, have been studied for their potential to control plant-parasitic nematodes. Isothiocyanates derived from plants in the Brassicaceae family have shown varied toxicity to nematodes, indicating their potential as natural pesticides. This highlights the importance of such compounds in developing sustainable agricultural practices that minimize reliance on synthetic pesticides (Zasada & Ferris, 2003).

Synthesis of Chemically Active Molecules

This compound also plays a crucial role in synthetic organic chemistry. It is involved in the synthesis of various chemically and biologically active molecules, serving as an intermediate in the production of compounds with potential applications in medicine and biology. This underscores its utility in the synthesis of complex molecules and the development of novel compounds for various applications (Yadav & Badure, 2008).

Antibacterial Applications

Studies have shown that isothiocyanates, including benzyl isothiocyanate which shares structural similarities with this compound, possess significant antibacterial activities. These compounds have been evaluated against a range of pathogenic bacteria, demonstrating their potential as natural antibacterial agents. This research area is particularly relevant in the search for new antimicrobial substances to combat antibiotic-resistant bacteria (Jang, Hong, & Kim, 2010).

Green Chemistry and Environmental Sustainability

The synthesis of 2-aminobenzothiazoles and 2-aminobenzoxazoles promoted by water, utilizing isothiocyanates, represents an approach aligned with the principles of green chemistry. This methodology emphasizes the importance of using environmentally benign solvents and reducing waste, showcasing the role of isothiocyanates in promoting sustainable chemical practices (Zhang, Jia, Wang, & Fan, 2011).

Mechanism of Action

Target of Action

Isothiocyanates (ITCs), including 3-Phenylbenzyl isothiocyanate, govern many intracellular targets . These targets include cytochrome P 450 (CYP) enzymes , proteins involved in antioxidant response , tumorigenesis , apoptosis , cell cycle , and metastasis .

Mode of Action

ITCs interact with their targets and cause a variety of changes. For instance, they can modulate the expression and activity of biotransformation enzymes that are involved in the metabolism and elimination of xenobiotics (e.g., carcinogens) from the body . They also exhibit antioxidant and anti-inflammatory activities .

Biochemical Pathways

ITCs affect several biochemical pathways. They can inhibit CYP enzymes, induce phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulate cell cycle regulators, induce apoptosis, inhibit nuclear factor kappa B (NF-ĸB), inhibit macrophage migration inhibitory factor (MIF), inhibit microtubule polymerization, inhibit metastasis, and other pathways involved in chemoprevention .

Pharmacokinetics

Absorbed ITCs are rapidly conjugated to glutathione in the liver, and then sequentially metabolized in the mercapturic acid pathway, before being excreted in the urine . This process affects the bioavailability of ITCs.

Result of Action

The molecular and cellular effects of ITCs’ action are diverse. They exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . They can regulate transcription factors, signaling pathways, cell cycle, and apoptosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ITCs. For example, the amounts of ITCs formed from glucosinolates in foods are variable and depend partly on food processing and preparation . Moreover, the presence of certain cofactors and physiological conditions such as pH can affect the formation of ITCs .

Safety and Hazards

Isothiocyanates are classified as flammable liquids (Category 4), H227. They have acute toxicity when ingested (Category 3), H301. They cause severe skin burns and eye damage (Category 1B), H314. They may cause respiratory irritation (Category 1), H334, and an allergic skin reaction (Category 1), H317 .

Future Directions

Isothiocyanates have been reported to have human health-promoting properties, such as antioxidative, anti-inflammatory, and anticancer effects . They are considered promising epigenetic drug compounds by modulating histone acetylation and methylation marks in malignant melanoma .

Biochemical Analysis

Biochemical Properties

3-Phenylbenzyl isothiocyanate, like other isothiocyanates, interacts with a variety of enzymes and proteins within the body. It governs many intracellular targets including cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It governs many intracellular targets including cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules. It governs many intracellular targets including cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .

Temporal Effects in Laboratory Settings

Studies on similar isothiocyanates, such as benzyl isothiocyanate, have shown that they can enhance cognitive function and motor ability in mice .

Dosage Effects in Animal Models

Studies on similar isothiocyanates have shown chemopreventive effects in animal models of cancer .

Metabolic Pathways

This compound is involved in various metabolic pathways. Isothiocyanates are metabolized by the mercapturic acid pathway, which includes conjugation with glutathione (GSH) followed by enzymatic degradation and N-acetylation .

Transport and Distribution

It is known that membrane transport of isothiocyanates is mediated by BCRP, multidrug resistance-associated protein (MRP) 1, and MRP2 transporters belonging to the ATP-binding-cassette (ABC) family .

Subcellular Localization

Tools such as LOCALIZER and SLPred can be used to predict the subcellular localization of proteins based on their amino acid sequences.

properties

IUPAC Name

1-(isothiocyanatomethyl)-3-phenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NS/c16-11-15-10-12-5-4-8-14(9-12)13-6-2-1-3-7-13/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVGQXUUBQCTLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=C2)CN=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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